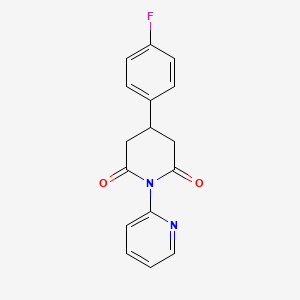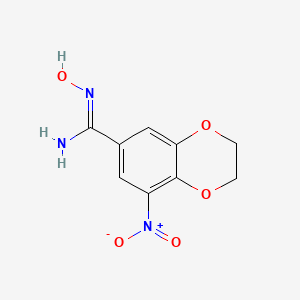![molecular formula C13H7N7O5S B14942544 (3E)-3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14942544.png)
(3E)-3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, an indole moiety, and a thiazolone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide.
Construction of the thiazolone core: This step might involve the condensation of a thioamide with a carbonyl compound.
Attachment of the indole moiety: This could be done via a Knoevenagel condensation reaction, where the indole derivative is reacted with the thiazolone intermediate.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and thiazolone groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxadiazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with unique properties.
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE: can be compared with other compounds containing oxadiazole, indole, and thiazolone moieties.
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE: is unique due to the specific arrangement and combination of these functional groups, which may confer distinct chemical and biological properties.
属性
分子式 |
C13H7N7O5S |
|---|---|
分子量 |
373.31 g/mol |
IUPAC 名称 |
3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-4-hydroxy-2-imino-1,3-thiazol-5-yl]-5-nitroindol-2-one |
InChI |
InChI=1S/C13H7N7O5S/c14-9-10(18-25-17-9)19-12(22)8(26-13(19)15)7-5-3-4(20(23)24)1-2-6(5)16-11(7)21/h1-3,15,22H,(H2,14,17) |
InChI 键 |
FDVRTYXTQYJBIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=O)C(=C2C=C1[N+](=O)[O-])C3=C(N(C(=N)S3)C4=NON=C4N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B14942461.png)
![6-methyl-3-(pyridin-3-yl)[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B14942468.png)
![5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942469.png)
![3-(3,4-Dimethoxyphenyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942476.png)
![1-Hydroxyimino-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B14942482.png)


![Methyl 6'-amino-3'-benzoyl-5'-cyano-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-2'-carboxylate](/img/structure/B14942489.png)
![N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide](/img/structure/B14942493.png)
![Ethyl 2-{[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14942500.png)
![7-(Methoxymethyl)-8-(4-methoxyphenyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14942527.png)
![1-hydroxy-2-(propan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14942540.png)
![3-(4-chlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942545.png)
![(4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14942550.png)
